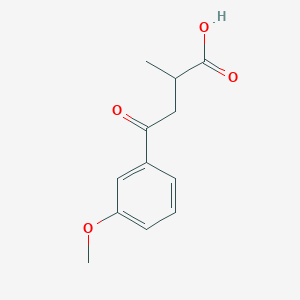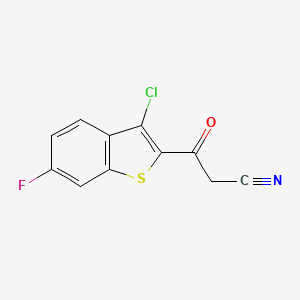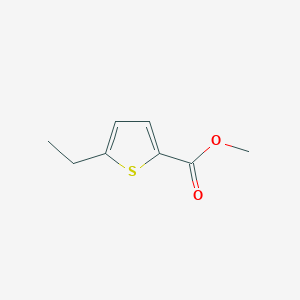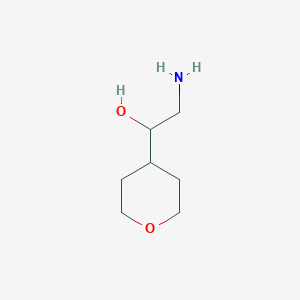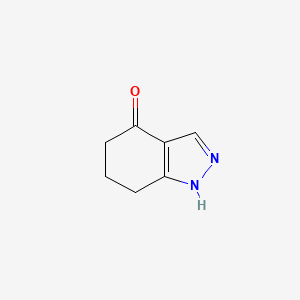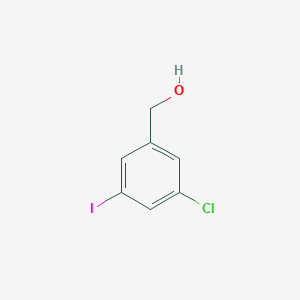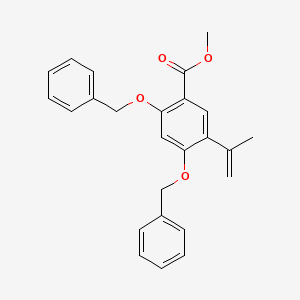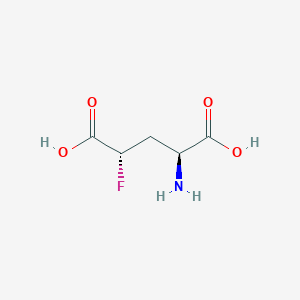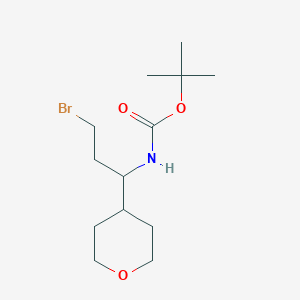
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane is an organic compound that features a bromine atom, a Boc-protected amino group, and a tetrahydropyranyl group. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the tetrahydropyranyl group: This step involves the formation of the tetrahydropyranyl ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection reactions: The Boc-protected amino group can be deprotected using acidic conditions to yield the free amine.
Cyclization reactions: The tetrahydropyranyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Trifluoroacetic acid (TFA): Commonly used for deprotection of the Boc group.
Bases and nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include substituted derivatives, deprotected amines, and cyclized compounds with enhanced structural complexity.
Aplicaciones Científicas De Investigación
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane has several scientific research applications, including:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Employed in the development of pharmaceutical compounds due to its versatile reactivity.
Biological studies: Utilized in the synthesis of biologically active molecules for research purposes.
Industrial applications: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in further reactions. The tetrahydropyranyl group provides structural stability and can be involved in cyclization reactions to form more complex structures.
Comparación Con Compuestos Similares
Similar Compounds
1-(Boc-amino)-3-chloro-1-(4-tetrahydropyranyl)propane: Similar structure but with a chlorine atom instead of bromine.
1-(Boc-amino)-3-iodo-1-(4-tetrahydropyranyl)propane: Similar structure but with an iodine atom instead of bromine.
1-(Boc-amino)-3-fluoro-1-(4-tetrahydropyranyl)propane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its halogenated analogs. The combination of the Boc-protected amino group and the tetrahydropyranyl group also contributes to its versatility in various chemical transformations.
Propiedades
Número CAS |
924817-72-1 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-ethyl-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-3-9-11-10-7(2)5-4-6-8(10)12-9/h4-6H,3H2,1-2H3 |
Clave InChI |
ICQIHVTUHPYHQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1CCOCC1 |
SMILES canónico |
CCC1=NC2=C(C=CC=C2O1)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)
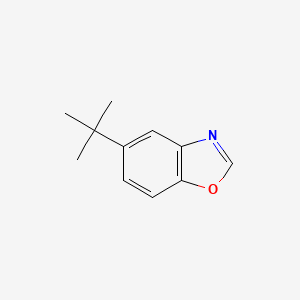
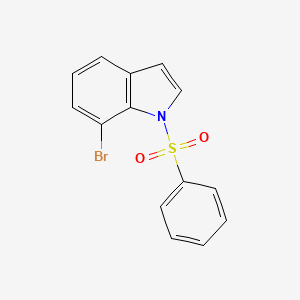
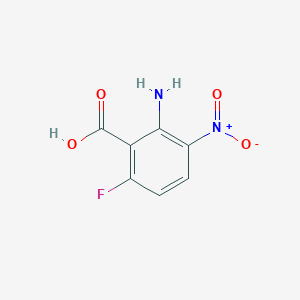
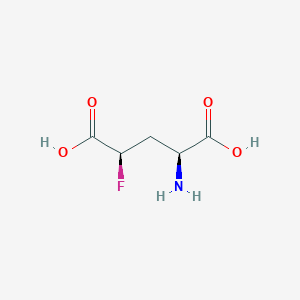
![tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B3043722.png)
